molecular formula C11H7Cl2F3N2O B15433827 2-Chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 85965-14-6

2-Chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B15433827
CAS No.: 85965-14-6
M. Wt: 311.08 g/mol
InChI Key: WWCXAGNIXZJNTA-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4(3H)-one (CAS 85965-14-6) is a quinazolin-4(3H)-one derivative with a molecular formula of C11H7Cl2F3N2O and a molecular weight of 311.09 g/mol . This compound is provided as a high-purity chemical for research purposes. Quinazolin-4(3H)-one is a privileged scaffold in medicinal chemistry, extensively investigated for developing potential anticancer agents . Recent research highlights derivatives of this core structure as promising scaffolds for designing potent VEGFR-2 inhibitors . Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary regulator of angiogenesis, and inhibiting this pathway is a valuable strategy in anticancer therapeutic development . The specific structure of this compound, featuring a 2-chloroethyl side chain and a trifluoromethyl group, is characteristic of intermediates used to construct more complex molecules for biological evaluation. The reactive chloroethyl group allows for further synthetic modification, enabling researchers to explore structure-activity relationships. The incorporation of urea-like functionality in related compounds has been shown to be a critical pharmacophore, facilitating key hydrogen bonds within the VEGFR-2 enzyme's binding site . This product is intended for research use by qualified scientists only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

85965-14-6

Molecular Formula

C11H7Cl2F3N2O

Molecular Weight

311.08 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4-one

InChI

InChI=1S/C11H7Cl2F3N2O/c12-3-4-18-9(19)7-5-6(11(14,15)16)1-2-8(7)17-10(18)13/h1-2,5H,3-4H2

InChI Key

WWCXAGNIXZJNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)N(C(=N2)Cl)CCCl

Origin of Product

United States

Biological Activity

2-Chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4(3H)-one, with the CAS number 85965-14-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C11H7Cl2F3N2O
  • Molecular Weight: 311.087 g/mol
  • LogP: 3.3075 (indicating moderate lipophilicity) .

Anticancer Properties

Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro evaluations have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain quinazoline derivatives were effective against breast cancer cells, inducing apoptosis through caspase activation .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.0Induction of apoptosis
Other Quinazoline DerivativeA549 (Lung)15.0Microtubule destabilization

The mechanisms by which quinazoline derivatives exert their effects include:

  • Inhibition of Microtubule Assembly: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Sirtuin Inhibition: Certain studies suggest that inhibition of sirtuins may be a key mechanism for the anticancer effects observed in these compounds .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also been evaluated for antimicrobial activity. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to growth inhibition.

Table 2: Antimicrobial Activity Studies

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Other Quinazoline DerivativeS. aureus30 µg/mL

Case Studies

  • Zebrafish Model: A study utilized zebrafish embryos to assess the toxicity and growth inhibition effects of various quinazoline derivatives, including the target compound. Results indicated significant growth inhibition at concentrations as low as 10 µM, suggesting potential developmental toxicity .
  • In Vivo Studies: Further research is warranted to explore the in vivo efficacy and safety profile of this compound in animal models, which may provide insights into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4(3H)-one Derivatives

Structural and Physicochemical Properties

The table below compares substituents, molecular weights (MW), and key physicochemical parameters of the target compound with analogs:

Compound Name Substituents (Positions) MW LogP* Hydrogen Bond Acceptors (HBA) Hydrogen Bond Donors (HBD)
Target Compound 2-Cl, 3-(2-Cl-ethyl), 6-CF3 ~323 ~3.1 4 (O, 2×Cl, CF3) 1 (NH)
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one 2-CF3, 6-Cl 252 2.8 3 (O, Cl, CF3) 1 (NH)
3-Methyl-2,6-diphenylquinazolin-4(3H)-one 2-Ph, 3-Me, 6-Ph 326 4.2 2 (O, N) 1 (NH)
2-[(3,6-Dioxopyridazin-4-yl)thio]-3-benzyl-6-iodo-quinazolin-4(3H)-one 2-S-pyridazinyl, 3-benzyl, 6-I 568 3.5 5 (O, S, N×3) 1 (NH)

Key Observations :

  • The 2-chloroethyl group introduces a reactive alkylating moiety absent in most analogs, which may confer unique biological or toxicological profiles .
  • The target compound adheres to Lipinski’s Rule of Five (HBD = 1, HBA = 4, MW <500), suggesting favorable oral bioavailability .
Antimicrobial Activity
  • Triazolethione-functionalized quinazolinones () exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli. The trifluoromethyl group enhances potency by stabilizing hydrophobic interactions with bacterial enzymes .
Antioxidant Activity
  • 6-(2,3-Dichlorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one () demonstrates 85% DPPH radical scavenging at 100 µM, comparable to BHA.

Drug-Likeness and Toxicity Considerations

  • Lipophilicity : The trifluoromethyl group balances solubility and permeability, but excessive LogP (>4) in analogs like 3a () may reduce aqueous solubility .

Preparation Methods

Core Formation via Modified Anthranilic Acid Derivatives

The foundational quinazolinone scaffold is constructed using 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid as the starting material. Reaction with chloroacetonitrile in anhydrous methanol under sodium methoxide catalysis yields 2-chloromethyl-6-(trifluoromethyl)quinazolin-4(3H)-one. Key parameters include:

Parameter Value Source
Solvent Anhydrous MeOH
Catalyst NaOMe (1 mmol)
Temperature Ambient (25°C)
Reaction Time 2 hours
Yield 68–72%

Chloroethyl Functionalization

The chloromethyl intermediate undergoes nucleophilic elongation using ethylene dihydrochloride in dimethylformamide (DMF) with potassium carbonate as the base. This two-step alkylation introduces the 2-chloroethyl moiety at N3:

$$
\text{2-chloromethyl intermediate} + \text{ClCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}
$$

Parameter Value Source
Alkylating Agent 1-bromo-2-chloroethane
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 60%

Orthoester-Mediated Cyclization

One-Pot Annulation Strategy

A scalable approach employs 2-amino-4-chloro-5-(trifluoromethyl)benzamide and trimethyl orthoacetate in glacial acetic acid. The orthoester acts as both a carbonyl source and dehydrating agent:

$$
\text{2-aminobenzamide} + \text{HC(OEt)}_3 \xrightarrow{\text{AcOH}} \text{Quinazolinone core}
$$

Parameter Value Source
Solvent Ethanol
Catalyst Acetic acid (2 equiv)
Temperature Reflux (78°C)
Reaction Time 12–24 hours
Yield 54–70%

Sequential Chloroethylation

Post-cyclization, the N3 position is alkylated using 1-chloro-2-iodoethane in acetonitrile with triethylamine. This method avoids competing O-alkylation due to the steric bulk of the trifluoromethyl group:

$$
\text{Core} + \text{ClCH}2\text{CH}2\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$

Parameter Value Source
Alkylating Agent 1-chloro-2-iodoethane
Base Et₃N (3 equiv)
Solvent CH₃CN
Temperature 60°C
Reaction Time 8 hours
Yield 58%

Post-Synthetic N3-Alkylation of Preformed Quinazolinones

Direct Alkylation of 2,6-Disubstituted intermediates

Starting from commercially available 2-chloro-6-(trifluoromethyl)quinazolin-4(3H)-one, the 3-(2-chloroethyl) group is installed via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$
\text{Core} + \text{HOCH}2\text{CH}2\text{Cl} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}
$$

Parameter Value Source
Alcohol 2-chloroethanol
Reagents DEAD (1.2 equiv), PPh₃
Solvent THF
Temperature 0°C → RT
Reaction Time 6 hours
Yield 65%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield
Cyclocondensation High atom economy; Minimal purification Requires bespoke starting material 60–72%
Orthoester Scalable; Mild conditions Prolonged reaction times 54–70%
Post-synthetic Modular; Late-stage diversification Expensive reagents 58–65%

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-(2-chloroethyl)-6-(trifluoromethyl)quinazolin-4(3H)-one, and how is purity ensured?

  • Methodology : Synthesis typically involves multi-step reactions starting with halogenated quinazolinone precursors. Key steps include:

  • Chloroethylation : Introducing the 2-chloroethyl group via nucleophilic substitution under controlled pH (7–9) and temperatures (60–80°C) to minimize side reactions .
  • Trifluoromethylation : Using trifluoroacetic acid (TFA) or CF₃-containing reagents in polar aprotic solvents (e.g., DMSO) to enhance electrophilic substitution at the 6-position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) achieve >95% purity. Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloroethyl protons at δ 3.6–4.0 ppm; CF₃ group via ¹⁹F NMR at δ -60 to -70 ppm) .
  • X-ray crystallography : Resolves spatial orientation of the quinazolinone core and substituents (e.g., dihedral angles between the chloroethyl group and the aromatic ring) .
  • HPLC-PDA : Validates purity (>98%) and monitors degradation products under stress conditions (e.g., UV light, acidic/basic hydrolysis) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Anticancer screening : Tested against NCI-60 cell lines (e.g., ovarian OVCAR-4, lung EKVX) using MTT assays. IC₅₀ values range from 2–10 µM, with selectivity linked to MGMT-negative cancer cells .
  • Antimicrobial assays : Disk diffusion/Kirby-Bauer methods against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Activity correlates with the electron-withdrawing CF₃ group enhancing membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates for trifluoromethylation but may reduce selectivity. Ethanol/water mixtures balance yield (70–85%) and byproduct suppression .
  • Catalyst screening : Pd/C or CuI catalysts accelerate cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction), reducing reaction time from 24h to 8h .
  • DOE (Design of Experiments) : Factorial designs optimize temperature (70–90°C), stoichiometry (1:1.2 molar ratio), and pH (6–8) for chloroethylation .

Q. What mechanistic insights explain its antiproliferative activity against MGMT-expressing cancers?

  • Methodology :

  • DNA alkylation studies : LC-MS/MS detects O⁶-chloroethylguanine adducts in MGMT-deficient cells, confirming DNA crosslinking as a primary mechanism .
  • Enzyme inhibition assays : The compound inhibits PARP-1 (IC₅₀ = 0.8 µM) and topoisomerase II (IC₅₀ = 1.2 µM) via competitive binding, validated by molecular docking (AutoDock Vina) .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., MTT vs. SRB) to account for cell line heterogeneity .
  • SAR studies : Vary substituents (e.g., replacing 2-chloroethyl with methyl or phenyl groups) to isolate contributions to activity. For example, the 2-chloroethyl group enhances cytotoxicity by 3-fold compared to methyl analogs .
  • Batch-to-batch variability : Use orthogonal analytical methods (e.g., NMR, LC-MS) to confirm structural consistency and exclude impurities as confounding factors .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., 2-bromoethyl, 3-trifluoromethylphenyl) via parallel synthesis .
  • 3D-QSAR modeling : CoMFA/CoMSIA models correlate steric/electronic properties (e.g., CF₃ group’s Hammett σ value) with bioactivity .
  • Crystallographic data : Overlay X-ray structures of analogs to identify key binding motifs (e.g., chloroethyl group’s interaction with DNA minor grooves) .

Q. How is compound stability evaluated under different storage and experimental conditions?

  • Methodology :

  • Forced degradation studies : Expose to UV light (254 nm, 48h), heat (60°C, 7d), and hydrolysis (0.1M HCl/NaOH) to identify degradation pathways. LC-MS detects major degradants (e.g., quinazolinone ring oxidation) .
  • Long-term stability : Store at -20°C under argon with desiccants; monitor purity via HPLC every 3 months .

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